4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole
Overview
Description
4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.
Preparation Methods
The synthesis of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole and imidazole precursors under controlled conditions. One common method involves the use of 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
4-methyl-2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazole can be compared with other similar compounds, such as:
Benzimidazole: Known for its broad range of biological activities, including antifungal and antiparasitic properties.
Thiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.
Imidazole: Widely studied for its role in various biological processes and its use in drug development. The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both imidazole and thiazole rings, potentially leading to novel biological activities and applications.
Properties
IUPAC Name |
4-methyl-2-(2-methyl-1H-imidazol-5-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-4-12-8(10-5)7-3-9-6(2)11-7/h3-4H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOWOVJXRSHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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